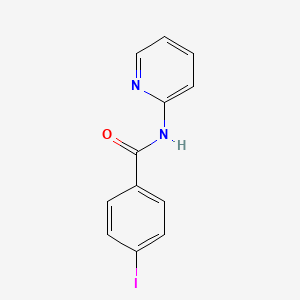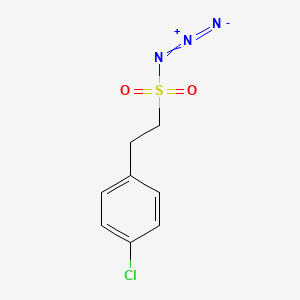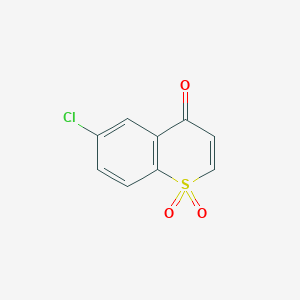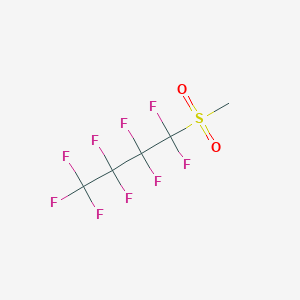
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine. The presence of fluorine atoms in the compound significantly impacts its chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach involves the use of trifluoroacetic acid to form 5-difluoromethylpyrazolo [1,5-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production of fluorinated pyrimidines often employs advanced fluorination techniques and reagents. The use of microwave irradiation has been explored to enhance the efficiency and yield of the synthesis process . Enzymatic synthesis methods are also being investigated for their potential to produce fluorinated compounds with high specificity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.
Oxidation and Reduction: Specific reagents and conditions for these reactions are less commonly reported.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s binding affinity to receptors and its metabolic stability . The compound can interact with various enzymes and proteins, influencing biological processes such as cell proliferation and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
5-Difluoromethylpyrazolo [1,5-a]pyrimidine: This compound shares a similar structure and fluorine substitution pattern.
7-Difluoromethylpyrazolo [1,5-a]pyrimidine: Another closely related compound with similar properties.
Uniqueness
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C5H3F3N2O2 |
|---|---|
Peso molecular |
180.08 g/mol |
Nombre IUPAC |
1,3-difluoro-5-(fluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H3F3N2O2/c6-1-3-2-9(7)5(12)10(8)4(3)11/h2H,1H2 |
Clave InChI |
PUTRYCJNPVWQCG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)N(C(=O)N1F)F)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)
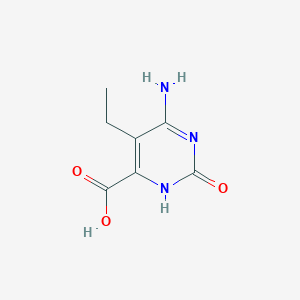
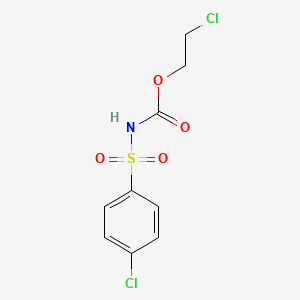
![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
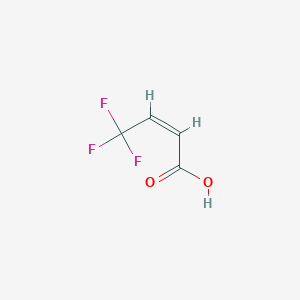
![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)
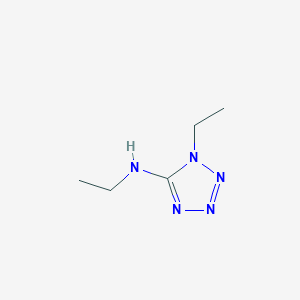
![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
